

The role of the LTB4/BLT1 signaling pathway in inflammation.

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An In-depth Technical Guide to the LTB4/BLT1 Signaling Pathway in Inflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotriene B4 (LTB4) is a potent, lipid-derived inflammatory mediator synthesized from arachidonic acid. Its effects are primarily mediated through the high-affinity G protein-coupled receptor (GPCR), BLT1. The LTB4/BLT1 signaling axis is a critical driver of the inflammatory response, primarily by inducing potent chemotaxis and activation of leukocytes, including neutrophils, macrophages, eosinophils, and effector T cells.[1][2] This pathway is implicated in the pathogenesis of numerous acute and chronic inflammatory diseases such as rheumatoid arthritis, asthma, psoriasis, and atherosclerosis.[3][4] Consequently, the BLT1 receptor represents a major therapeutic target for the development of novel anti-inflammatory agents.[5] [6] This document provides a detailed overview of the LTB4/BLT1 signaling cascade, quantitative parameters of its activity, key experimental protocols for its study, and its role in disease.

The LTB4/BLT1 Signaling Pathway

LTB4 is rapidly generated from arachidonic acid by the sequential action of 5-lipoxygenase (5-LO) and LTA4 hydrolase (LTA4H) in response to inflammatory stimuli.[7][8] Upon release, LTB4 binds to BLT1, which is predominantly expressed on the surface of immune cells.[1][9] BLT1 is

Foundational & Exploratory





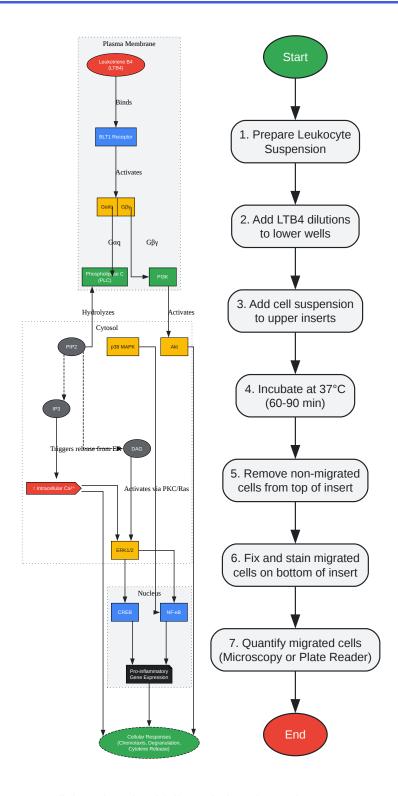
a class A GPCR that couples primarily to pertussis toxin-sensitive Gαi and Gαq proteins to initiate downstream signaling.[3][9]

Key signaling events include:

- Gαi-mediated Signaling: The dissociation of the Gβγ subunit from Gαi leads to the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates protein kinase B (Akt) and downstream pathways crucial for cell survival and chemotaxis.
- Gαq-mediated Signaling: Activation of Gαq stimulates Phospholipase C (PLC), which
 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate
 (IP3) and diacylglycerol (DAG).
- Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the
 release of stored intracellular calcium (Ca2+).[10] This initial flux is often followed by an
 influx of extracellular calcium through store-operated calcium channels.[10]
- MAPK Activation: The signaling cascade, particularly through Ras/Raf activation, leads to the
 phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs) such as
 ERK1/2 and p38.[11][12] These kinases regulate the activity of various transcription factors.
- Transcription Factor Activation: Ultimately, the pathway activates key transcription factors like NF-kB and CREB, leading to the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[2][11][13]

The culmination of these signaling events is a robust cellular response characterized by chemotaxis (directed cell migration), degranulation, production of reactive oxygen species (ROS), and secretion of inflammatory mediators.[2][14]





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